6-Ethylpicolinaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
6-Ethylpicolinaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
This document serves as an in-depth technical guide on 6-Ethylpicolinaldehyde (CAS No. 153646-82-3), a heterocyclic aldehyde with significant potential as a building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, providing core chemical data, safety protocols, and field-proven insights into its reactivity and applications. Rather than a rigid data sheet, this guide follows a logical progression, explaining the causality behind its properties and potential uses.
Core Identity and Physicochemical Properties
6-Ethylpicolinaldehyde is a substituted pyridine derivative, featuring an aldehyde group at the 2-position and an ethyl group at the 6-position. This unique arrangement of functional groups dictates its chemical behavior and makes it a valuable intermediate in organic synthesis.
Chemical Structure and Identifiers
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IUPAC Name: 6-Ethylpyridine-2-carbaldehyde
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Molecular Formula: C₈H₉NO[1]
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SMILES: O=CC1=NC(CC)=CC=C1[1]
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MDL Number: MFCD18256089[1]
Physicochemical Data Summary
Specific experimental data for properties such as boiling point, melting point, and density are not widely available in published literature. However, based on its structure and comparison with analogous compounds (e.g., picolinaldehyde, 2-ethylpyridine), we can provide estimated values. The data presented below combines verified information from suppliers with scientifically grounded estimations.
| Property | Value | Source / Justification |
| Molecular Weight | 135.16 g/mol | Verified[1] |
| Appearance | Likely a colorless to yellow liquid | Inferred from similar aldehydes. |
| Purity | Typically ≥95% | Commercial Specification |
| Boiling Point | ~190-210 °C at 760 mmHg | Estimated. Based on the boiling point of similar substituted pyridines. The ethyl group and aldehyde functionality increase the molecular weight and polarity compared to pyridine, raising the boiling point. |
| Density | ~1.0 - 1.1 g/mL | Estimated. Based on densities of related pyridine aldehydes. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | Inferred from its chemical structure. The polar aldehyde and pyridine nitrogen offer some water solubility, but the ethyl group and aromatic ring reduce it. |
Safety, Handling, and Storage
As a functionalized aldehyde, 6-Ethylpicolinaldehyde requires careful handling to minimize risk to personnel and ensure material integrity. The following information is synthesized from supplier safety data and the known hazards of related pyridine aldehydes.
GHS Hazard Classification
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Signal Word: Warning[1]
Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Protocol for Safe Handling
Given its irritant properties, all manipulations of 6-Ethylpicolinaldehyde should be conducted within a certified chemical fume hood. Personal protective equipment (PPE) is mandatory, including:
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Nitrile or neoprene gloves.
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Chemical splash goggles and a face shield.
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A flame-retardant laboratory coat.
Aldehydes, in general, can be susceptible to oxidation. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during reactions or long-term storage, to prevent the formation of the corresponding carboxylic acid.
Storage and Stability
For optimal stability, 6-Ethylpicolinaldehyde should be stored under controlled conditions to prevent degradation.
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Temperature: 2-8°C (refrigerated).[1]
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Atmosphere: Store under an inert atmosphere (nitrogen or argon).
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Container: Use a tightly sealed, amber glass bottle to protect from light and air.
The diagram below outlines the standard workflow for handling and storing reactive chemical intermediates like 6-Ethylpicolinaldehyde in a research environment.
Caption: General scheme for reductive amination.
This two-step, one-pot procedure is highly efficient for generating diverse molecular structures around the 6-ethylpyridine core, which is a common strategy in the early phases of drug discovery to identify hit and lead compounds. [3][4]
Predicted Spectroscopic Signature
While a public database of spectra for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for researchers to confirm the identity and purity of the material post-synthesis or upon receipt.
¹H NMR Spectroscopy (in CDCl₃, 400 MHz)
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Aldehyde Proton (CHO): A singlet expected around δ 9.9-10.1 ppm. This downfield shift is characteristic of aldehyde protons.
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Aromatic Protons (Pyridine Ring): Three protons on the pyridine ring, expected to appear as a multiplet system between δ 7.5-8.0 ppm. The specific coupling patterns will depend on their positions relative to the nitrogen and substituents.
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Ethyl Group (CH₂CH₃):
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A quartet around δ 2.8-3.0 ppm for the methylene protons (-CH₂-), coupled to the methyl protons.
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A triplet around δ 1.3-1.5 ppm for the methyl protons (-CH₃), coupled to the methylene protons.
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¹³C NMR Spectroscopy (in CDCl₃, 100 MHz)
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Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 190-195 ppm.
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Aromatic Carbons (Pyridine Ring): Multiple signals between δ 120-160 ppm. The carbon attached to the ethyl group (C6) and the aldehyde group (C2) will be the most downfield in this region.
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Ethyl Group (CH₂CH₃):
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Methylene carbon (-CH₂-) around δ 25-30 ppm.
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Methyl carbon (-CH₃) around δ 12-15 ppm.
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Infrared (IR) Spectroscopy
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹. This is a key diagnostic peak.
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C-H Stretch (Aldehyde): Two weak bands are often visible around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet).
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C-H Stretch (Aromatic/Aliphatic): Bands in the region of 2900-3100 cm⁻¹.
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C=N/C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak at m/z = 135, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns:
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Loss of the formyl radical (-CHO) resulting in a fragment at m/z = 106.
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Loss of the ethyl radical (-CH₂CH₃) resulting in a fragment at m/z = 106.
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A peak at m/z = 120 resulting from the loss of a methyl radical (-CH₃) via rearrangement.
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References
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6-Ethylpicolinaldehyde Product Page . Lead Sciences. [Link]
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Acetaldehyde Safety and Hazards . PubChem, National Institutes of Health. [Link]
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Formaldehyde Safety Data Sheet . Nexchem Ltd. [Link]
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Acetaldehyde Safety Data Sheet . Airgas. [Link]
-
Virtual chemistry speeds up drug discovery . ScienceDaily. [Link]
-
Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery . MDPI. [Link]
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Spectroscopy Data for Undergraduate Teaching . ERIC. [Link]
-
Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine . PubMed Central, National Institutes of Health. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry . Chemistry Steps. [Link]
-
Developing Role for Artificial Intelligence in Drug Discovery in Drug Design, Development, and Safety Assessment . National Institutes of Health. [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data . OpenReview. [Link]
-
Boiling Point of Organic Compounds . YouTube. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9 . YouTube. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University Course Material. [Link]
-
5-Ethylpicolinaldehyde Applications . MySkinRecipes. [Link]
Sources
- 1. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Ethylpicolinaldehyde - Lead Sciences [lead-sciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
